molecular formula C14H10O6Pb B7802739 2-hydroxybenzoate;lead(2+)

2-hydroxybenzoate;lead(2+)

Cat. No.: B7802739
M. Wt: 481 g/mol
InChI Key: CNVULGHYDPMIHD-UHFFFAOYSA-L
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Description

The compound identified as “2-hydroxybenzoate;lead(2+)” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxybenzoate;lead(2+) involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. The process involves the formation of host inclusion in the non-polar cavity of cyclodextrins, which enhances the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods

Industrial production methods for 2-hydroxybenzoate;lead(2+) are designed to optimize yield and purity. These methods often involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzoate;lead(2+) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

2-hydroxybenzoate;lead(2+) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxybenzoate;lead(2+) involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-hydroxybenzoate;lead(2+) include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties.

Uniqueness

What sets 2-hydroxybenzoate;lead(2+) apart from similar compounds is its unique ability to form stable inclusion complexes with a wide range of guest molecules. This property enhances its versatility and effectiveness in various applications .

Conclusion

2-hydroxybenzoate;lead(2+) is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a subject of interest for researchers and professionals in multiple fields.

Properties

IUPAC Name

2-hydroxybenzoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVULGHYDPMIHD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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